The Chemical Architecture and Isolation Dynamics of Aurasperone C: A Technical Guide
The Chemical Architecture and Isolation Dynamics of Aurasperone C: A Technical Guide
Introduction to Bis-Naphtho-γ-Pyrones
Aurasperone C is a complex secondary metabolite primarily isolated from marine and terrestrial strains of Aspergillus niger, Aspergillus awamori, and Alternaria alternata[1],[2]. Belonging to the bis-naphtho-γ-pyrone (BNP) class of aromatic polyketides, this compound has garnered significant attention in drug development due to its unique structural chirality and its broad-spectrum biological activities, which include cytotoxic, antimicrobial, and enzyme-inhibitory properties[3],[4].
As a dimeric molecule, the structural elucidation and isolation of Aurasperone C require highly specific analytical workflows. This guide provides a comprehensive, field-proven analysis of its chemical framework, biosynthetic pathways, and self-validating extraction protocols.
Structural Elucidation and Physicochemical Profiling
Aurasperone C is chemically defined as 2,2'-dimethyl-2,2',5,5',8-pentahydroxy-6,6',8-trimethoxy-7,10'-bi[2,3-dihydro-4H-naphtho[2,3b]pyran-4-one][1]. It is an asperpyrone-type BNP characterized by a specific C-10 to C-7' linkage between its monomeric naphtho-γ-pyrone units[4].
The structural divergence of Aurasperone C from its major congener, Aurasperone B, lies in a critical functional group substitution: the 8-methoxyl group present in Aurasperone B is replaced by a hydroxyl group in Aurasperone C[1]. This subtle modification significantly alters its hydrogen-bonding capacity and polarity, influencing both its chromatographic behavior and its biological target binding affinity.
Quantitative Physicochemical Data
To facilitate rapid dereplication and analytical comparison, the core quantitative properties of Aurasperone C are summarized below:
| Property | Value | Analytical Significance |
| Molecular Formula | C31H28O12[2] | Dictates isotopic pattern for MS validation. |
| Molecular Weight | 592.5 g/mol [5] | Used for low-resolution mass spectrometry targeting. |
| Exact Monoisotopic Mass | 592.158076 Da[2] | Critical for UHPLC-QTOF-MS high-resolution dereplication. |
| Melting Point | 185 °C (Decomp.)[1],[2] | Indicates thermal instability; requires cold/ambient extraction. |
| Physical Appearance | Deep yellow solid/prisms[1] | Exhibits yellow fluorescence under UV (366 nm)[1]. |
Biosynthetic Assembly (nrPKS Pathway)
The biosynthesis of Aurasperone C in Aspergillus niger is governed by a non-reducing polyketide synthase (nrPKS) system[6]. Understanding this pathway is essential for researchers aiming to upregulate production via genetic engineering or epigenetic elicitation.
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Chain Elongation: The nrPKS system utilizes one acetyl-CoA starter unit and multiple malonyl-CoA extender units to synthesize a highly reactive polyketide backbone[6].
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Cyclization: The backbone undergoes regioselective cyclization to form a monomeric naphtho-γ-pyrone intermediate.
-
Oxidative Dimerization: Cytochrome P450 enzymes catalyze the stereospecific oxidative coupling of two monomers, establishing the characteristic C-10 to C-7' biaryl linkage[4],[6].
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Tailoring: Subsequent site-specific hydroxylation and methylation yield the final Aurasperone C structure.
Caption: nrPKS-mediated biosynthesis pathway of Aurasperone C.
Self-Validating Protocol for Extraction and Dereplication
Because Aurasperone C frequently co-elutes with structurally similar analogs (e.g., Aurasperones A, B, and F)[7], standard extraction protocols often fail to yield high-purity isolates. The following step-by-step methodology is engineered as a self-validating system, ensuring that each phase confirms the success of the previous one.
Step 1: Fungal Cultivation and Matrix Preparation
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Action: Culture Aspergillus niger on Yeast Extract Sucrose (YES) agar for 7 days at 25 °C in the dark[8]. Excise 5-mm agar plugs from the center of the colonies.
-
Causality: YES agar provides a high-carbon, high-osmotic-stress environment that naturally upregulates the nrPKS gene clusters responsible for bis-naphtho-γ-pyrone biosynthesis.
-
Validation Check: The successful induction of secondary metabolism is visually confirmed by the dense formation of characteristic black conidial heads across the agar surface[9].
Step 2: Acidified Tertiary Solvent Extraction
-
Action: Submerge the agar plugs in a solvent mixture of ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) supplemented with 1% (v/v) formic acid[8]. Extract at ambient temperature.
-
Causality: The combination of non-polar (CH2Cl2) and polar (MeOH, EtOAc) solvents ensures comprehensive disruption of the fungal matrix. The 1% formic acid is critical; it suppresses the ionization of the multiple phenolic hydroxyl groups on Aurasperone C, maintaining the molecule in a neutral state to maximize partition efficiency into the organic phase[8].
-
Validation Check: The resulting crude extract must exhibit a deep yellow color and emit a distinct yellowish-green fluorescence under 366 nm UV illumination, confirming the extraction of naphtho-γ-pyrone chromophores[1],[7].
Step 3: Size-Exclusion and Adsorption Chromatography
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Action: Fractionate the crude extract using silica gel chromatography (eluting with benzene-ethyl acetate), followed by Sephadex LH-20 size-exclusion chromatography (eluting with methanol)[1],[7].
-
Causality: Silica gel removes highly polar primary metabolites and lipids. Because Aurasperone C is a dimer (~592 Da), Sephadex LH-20 effectively separates it from smaller monomeric pyrones (e.g., fonsecin, ~290 Da) based on molecular volume[7].
-
Validation Check: Perform Paper Chromatography or TLC on the fractions. Aurasperone C will present as a yellow spot (Rf ~0.75) that turns grayish-violet upon application of the Gibbs test[1].
Step 4: UHPLC-QTOF-MS Dereplication
-
Action: Analyze the purified fraction using Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-QTOF-MS)[8].
-
Causality: High-resolution mass spectrometry is the only definitive way to distinguish Aurasperone C from its isomers and closely related congeners without full NMR profiling. The QTOF system provides exact mass and isotopic pattern fitting[10].
-
Validation Check: The system validates the compound if a peak is detected with an exact mass within 1.5 to 2.5 ppm of the theoretical mass (592.1580 Da) and an isotopic fit score confirming the C31H28O12 formula[10],[11].
Caption: Self-validating extraction and isolation workflow for Aurasperone C.
Pharmacological Potential and Biological Targets
The complex stereochemistry of Aurasperone C—specifically the axial chirality at the C-10 to C-7' biaryl bond—grants it high binding specificity against various biological targets[4],[7].
-
Antimicrobial Activity: Fungal extracts containing Aurasperone C and its congeners have demonstrated notable antimicrobial efficacy, particularly against plant pathogenic fungi such as Rhizoctonia solani and human pathogens like Candida albicans[7].
-
Cytotoxicity: As a class, bis-naphtho-γ-pyrones interact with cellular signal transduction cascades and exhibit moderate to strong cytotoxic activity against various cancer cell lines, making them viable candidates for oncology drug scaffolds[3],[12].
References
- Structure of Aurasperone C.Agricultural and Biological Chemistry.
- Aurasperone C | C31H28O12 | CID 179521 - PubChem.
- 41689-66-1, Aurasperone C Formula.ECHEMI.
- Aspergillus niger: A Hundred Years of Contribution to the N
- Bis-naphtho-γ-pyrones from Fungi and Their Bioactivities.PMC - NIH.
- Bis-naphtho-γ-pyrones
- Diversity in Secondary Metabolites Including Mycotoxins from Strains of Aspergillus Section Nigri Isolated
- Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade.RHHZ.
- Aggressive dereplication using UHPLC–DAD–QTOF: screening extracts for up to 3000 fungal secondary metabolites.DTU.
- Seven naphtho-g-pyrones from the marine-derived fungus Alternaria alternata: structure elucid
- Aspergillus niger as a Secondary Metabolite Factory.Frontiers.
- Aggressive dereplic
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